molecular formula C27H35F2NO6S B13853981 Fluticasone propionate Impurity 21

Fluticasone propionate Impurity 21

Cat. No.: B13853981
M. Wt: 539.6 g/mol
InChI Key: NQWYRNSFHOLIDB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-pentane-2-one is an organic compound with the molecular formula C13H18O3 It is characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a pentane-2-one chain attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-pentane-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

Industrial production of 3-(3,4-Dimethoxyphenyl)-pentane-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-pentane-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-pentane-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-pentane-2-one involves its interaction with specific molecular targets and pathways. The methoxy groups and the ketone functionality play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylpropanoic acid
  • 3,4-Dimethoxyphenol

Uniqueness

3-(3,4-Dimethoxyphenyl)-pentane-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[17-(dimethylcarbamoylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35F2NO6S/c1-7-21(33)36-27(22(34)37-23(35)30(5)6)14(2)10-16-17-12-19(28)18-11-15(31)8-9-24(18,3)26(17,29)20(32)13-25(16,27)4/h8-9,11,14,16-17,19-20,32H,7,10,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWYRNSFHOLIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35F2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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